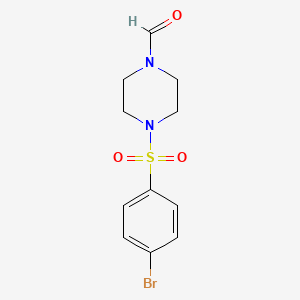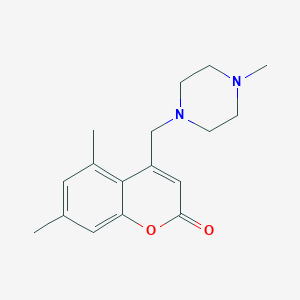![molecular formula C25H28N4O3 B2545903 N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251615-46-9](/img/structure/B2545903.png)
N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide involves multi-step chemical reactions. In one study, a related compound, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . The synthesis process included the [11C]-methylation of the corresponding desmethyl analogue with [11C]methyl triflate to produce a radiolabeled compound for imaging purposes.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a pyrimidinyl acetamide scaffold, which is crucial for their biological activity. The influence of methoxyphenyl substitution patterns on this scaffold has been explored to modulate the antagonistic profile of adenosine A3 receptors . The structure-activity relationships indicate that specific substitutions can lead to high potency and selectivity for the A3 adenosine receptor.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the methylation step in the synthesis of AC90179 is critical for the introduction of the [11C] radiolabel, which allows for the in vivo evaluation of the compound using positron emission tomography (PET) . The structure-selectivity relationships are further characterized by computational models, which help in identifying pharmacophoric elements that contribute to A3 adenosine receptor selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the radiolabeled compound [11C]AC90179 has been shown to penetrate the blood-brain barrier (BBB) with rapid influx and efflux in brain regions, which is a significant physical property for imaging agents . However, due to the lack of tracer retention or specific binding, it was determined that [11C]AC90179 could not be used as a PET ligand for imaging 5-HT2A receptors. The chemical properties, such as the specific activity of 4500 ± 500 Ci/mmol and high chemical and radiochemical purities (>99%), are also critical for the compound's performance in biological systems .
Applications De Recherche Scientifique
Anticancer Activity
Compounds with structural similarities to N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide have been synthesized and tested for their anticancer properties. For example, aryloxy groups attached to the pyrimidine ring showed appreciable cancer cell growth inhibition against various cancer cell lines, indicating potential applications in anticancer research (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Derivatives of structurally related compounds have demonstrated significant anti-inflammatory and analgesic activities. This highlights the potential of N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives, which share a core structural motif with the compound , has shown good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Antihistaminic Action
Compounds incorporating elements of N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide's structure have been evaluated for their antihistaminic action, demonstrating potential in treating allergic reactions (Genç et al., 2013).
Insecticidal Activity
Pyridine derivatives, related to the compound of interest, have shown promising results as insecticides. This suggests the potential use of N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide in agricultural or pest control applications (Bakhite et al., 2014).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17-5-4-6-19(13-17)14-28-12-11-23-22(15-28)25(31)29(18(2)26-23)16-24(30)27-20-7-9-21(32-3)10-8-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPDMYXROSINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)
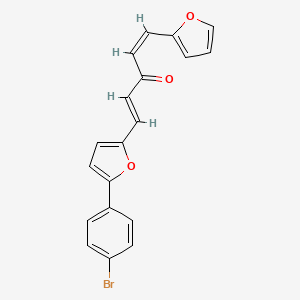
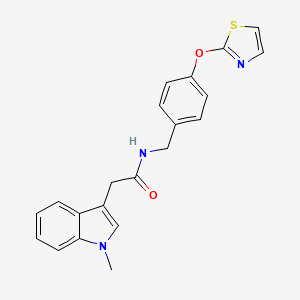
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

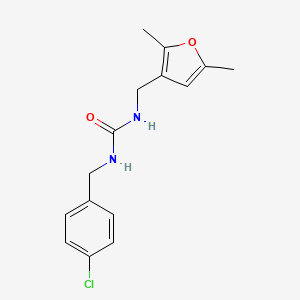

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)
